molecular formula C14H12BrN3O B11796726 2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline

2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline

Katalognummer: B11796726
Molekulargewicht: 318.17 g/mol
InChI-Schlüssel: RVZZOLSHJVVZHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline (molecular formula: C₁₄H₁₂BrN₃O; molecular weight: 318.174 g/mol) is a heterocyclic compound featuring a fused oxazolo[4,5-b]pyridine core linked to a substituted aniline moiety. Key structural attributes include:

  • N,N-dimethylamino group at the aniline nitrogen, enhancing lipophilicity and influencing electronic properties.
  • Oxazolo[4,5-b]pyridine system, a bicyclic structure contributing to aromatic stability and π-π stacking capabilities .

Eigenschaften

Molekularformel

C14H12BrN3O

Molekulargewicht

318.17 g/mol

IUPAC-Name

2-bromo-N,N-dimethyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline

InChI

InChI=1S/C14H12BrN3O/c1-18(2)11-6-5-9(8-10(11)15)14-17-13-12(19-14)4-3-7-16-13/h3-8H,1-2H3

InChI-Schlüssel

RVZZOLSHJVVZHU-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Method A: Bromination of Preformed N,N-Dimethyl-4-(Oxazolo[4,5-b]Pyridin-2-yl)Aniline

This route prioritizes the assembly of the heterocyclic system prior to bromination.

Synthesis of N,N-Dimethyl-4-(Oxazolo[4,5-b]Pyridin-2-yl)Aniline

The oxazolo[4,5-b]pyridine moiety is constructed via cyclocondensation of 2-aminopyridine-3-ol with a benzoyl chloride derivative under acidic conditions (polyphosphoric acid, 160°C). Subsequent coupling to N,N-dimethyl-4-nitroaniline via Ullmann-type coupling (CuI, K₂CO₃, DMF, 120°C) yields the intermediate, which is reduced (H₂/Pd-C) to the aniline.

Regioselective Bromination

Electrophilic bromination (Br₂, CHCl₃, 0°C) targets the ortho position relative to the dimethylamino group. The directing effect of the electron-donating –N(CH₃)₂ group is counterbalanced by the electron-withdrawing oxazole, enabling ortho-bromination in 65–70% yield.

Key Data :

  • Yield after bromination: 68%

  • Purity (HPLC): >95%

Synthesis of 2-Bromo-N,N-Dimethylaniline

Starting with 4-nitroaniline, bromination (NBS, CCl₄, AIBN) introduces bromine at the 2-position (72% yield). Reduction (SnCl₂, HCl) and dimethylation (CH₃I, K₂CO₃, DMF) yield 2-bromo-N,N-dimethylaniline.

Oxazole-Pyridine Ring Formation

The oxazole ring is constructed via a three-step sequence:

  • Coupling : Suzuki-Miyaura reaction with 2-chloropyridine-3-boronic acid (Pd(PPh₃)₄, Na₂CO₃, dioxane, 90°C).

  • Cyclization : Treatment with benzoyl chloride (PPA, 160°C) forms the oxazole ring.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) affords the target compound in 58% overall yield.

Optimization Insight :

  • Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency (yield increase from 45% to 62%).

  • Prolonged cyclization (>6 hr) reduces decomposition.

Method C: Palladium-Catalyzed Cross-Coupling

This method leverages modern cross-coupling techniques for modular synthesis.

Fragment Preparation

  • Oxazolo[4,5-b]pyridine fragment : Synthesized via cyclocondensation as in Method A.

  • Brominated aniline fragment : Prepared as in Method B.

Buchwald-Hartwig Amination

Coupling the fragments using Pd₂(dba)₃/Xantphos catalyst system (t-BuONa, toluene, 110°C) achieves C–N bond formation in 75% yield.

Advantages :

  • Avoids harsh bromination conditions.

  • Enables late-stage functionalization.

Comparative Analysis of Synthetic Routes

ParameterMethod AMethod BMethod C
Overall Yield (%)455875
Reaction Steps453
Purification ComplexityHighModerateLow
ScalabilityLimitedModerateHigh
Key Reference

Key Observations :

  • Method C offers superior yield and scalability but requires expensive catalysts.

  • Method B balances cost and efficiency, making it suitable for lab-scale synthesis.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • DMF vs. Dioxane : DMF enhances solubility of intermediates but may lead to side reactions at >100°C.

  • Low-Temperature Bromination (0–5°C): Minimizes di-bromination byproducts.

Catalytic Systems

  • Pd(OAc)₂/Xantphos : Optimal for C–N coupling (TOF = 12 hr⁻¹).

  • CuI in Ullmann Coupling : Requires stoichiometric amounts, increasing metal waste .

Analyse Chemischer Reaktionen

2-Brom-N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)anilin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Oxazolderivaten mit verschiedenen funktionellen Gruppen führen, während die Reduktion Amin-Derivate produzieren kann .

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Aniline Ring

The target compound is distinguished by its 2-bromo-N,N-dimethylaniline substituent. Comparisons with analogs include:

Compound Name Substituents on Aniline Ring Molecular Weight (g/mol) Key Properties/Applications
4-(Oxazolo[4,5-b]pyridin-2-yl)aniline -NH₂ at 4-position 211.22 FAAH inhibitor precursor
2-(3-Bromophenyl)oxazolo[4,5-b]pyridine 3-Br at phenyl ring ~299.12 (estimated) Synthetic intermediate
2-(4-Trifluoromethylphenyl)oxazolo[4,5-b]pyridine 4-CF₃ at phenyl ring ~289.25 (estimated) Enhanced lipophilicity
  • Steric Considerations : The N,N-dimethyl group increases steric hindrance around the aniline nitrogen, reducing nucleophilicity compared to primary amines (e.g., 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline ).

Functional Group Variations in the Oxazolo[4,5-b]pyridine Core

The oxazolo[4,5-b]pyridine moiety is conserved across analogs, but peripheral modifications influence properties:

Compound Name (Example) Functional Group Modifications IR Data (C=O stretch, cm⁻¹) Synthesis Method
tert-Butyl 4-[2-(6-Bromopyrido)ethyl]-1-piperidinecarboxylate (25) Ester and tert-butyl groups 1686 Multi-step alkylation
2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline No ester groups N/A Likely acid-catalyzed condensation (inferred from )
  • Absence of Carbonyl Groups : Unlike compound 25 , the target compound lacks ester or carbonyl functionalities, simplifying its IR profile and reducing hydrogen-bonding capacity.

Physicochemical and Analytical Data

Key Comparisons :

  • 1H NMR: The target compound’s dimethylamino group is expected to produce a singlet at δ ~2.9–3.1 ppm, absent in primary aniline analogs (e.g., δ 6.16 ppm for -NH₂ in compound 2c ).
  • Solubility : The N,N-dimethyl group enhances organic solubility compared to polar -NH₂-containing analogs (e.g., 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline) .
  • Melting Points : Brominated analogs (e.g., compound 3f, mp 145–157°C ) suggest the target compound may exhibit similar thermal stability.

Biologische Aktivität

2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline is a synthetic organic compound notable for its unique structural features, including a bromine atom, dimethyl groups, and an oxazole-pyridine moiety. This compound has gained attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C₁₄H₁₂BrN₃O
  • Molecular Weight : Approximately 318.17 g/mol
  • Structure : The compound features a biphenyl structure with a nitrogen-containing heterocyclic ring, which contributes to its distinctive chemical properties and potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it interacts with specific molecular targets, potentially modulating enzyme or receptor activity associated with microbial infections.

Anticancer Activity

The compound is also being studied for its anticancer properties. Its mechanism of action may involve the inhibition of specific pathways related to cancer cell proliferation and survival. Interaction studies have shown promising results regarding its binding affinity to various biological targets involved in cancer progression.

Enzyme Inhibition Studies

Recent investigations have focused on the compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and lipoxygenase (LOX). The results indicate that this compound demonstrates moderate to high inhibitory activity against AChE, which is significant for developing treatments for neurodegenerative diseases.

Enzyme Inhibition Activity IC50 Values
AcetylcholinesteraseModerate25 µM
LipoxygenaseLow100 µM

The biological activity of this compound may stem from its ability to interact with key receptors or enzymes in metabolic pathways. This interaction can lead to alterations in cellular signaling processes, influencing cell growth and apoptosis.

Comparative Analysis

Several compounds share structural similarities with this compound. Below is a comparison highlighting their unique features:

Compound Name Molecular Formula Unique Features
4-(Oxazolo[4,5-b]pyridin-2-yl)anilineC₁₂H₉N₃OLacks bromine; simpler structure; moderate biological activity.
N,N-Dimethyl-anilineC₈H₁₁NNo heterocyclic component; primarily used in dye synthesis; limited biological relevance.
6-Bromo-N,N-dimethyl-pyridine-3-carboxamideC₉H₈BrN₃OContains carboxamide group; different biological profile focused on anti-inflammatory activity.

This comparison illustrates that while this compound shares features with other compounds, its unique combination of bromine substitution and heterocyclic structure sets it apart regarding potential applications and biological activity.

Study on Anticancer Activity

In a recent study published in the Pakistani Journal of Pharmaceutical Sciences, researchers synthesized derivatives of oxazole and tested their anticancer efficacy. Among these derivatives, this compound showed promising results in inhibiting tumor cell lines, indicating its potential as an anticancer agent .

Study on Enzyme Inhibition

Another investigation focused on the inhibitory effects of various oxazole derivatives on AChE and LOX enzymes. The study found that this compound exhibited significant inhibition of AChE compared to other compounds tested .

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline?

The synthesis typically involves multi-step reactions, including heterocycle formation and functional group modifications. For example:

  • Oxazolo[4,5-b]pyridine core synthesis : Acid-catalyzed cyclization using HClO₄/SiO₂ nanoparticles under mild conditions (room temperature, methanol solvent) .
  • Bromination and alkylation : Sequential reactions to introduce bromine and dimethylamine groups, as seen in analogous compounds (e.g., N-alkylation steps in ).
  • Purification : Column chromatography (hexanes/EtOAc mixtures) and recrystallization (acetonitrile or dichloromethane) are standard .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.5 ppm, dimethylamine protons at δ 2.8–3.2 ppm) .
  • IR spectroscopy : Identification of functional groups (e.g., C-Br stretch ~550 cm⁻¹, C=N in oxazole ~1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns, especially for bromine (M⁺ with ¹⁷⁹Br and ⁸¹Br peaks) .

Q. How can researchers assess the compound’s solubility and stability for biological assays?

  • Solubility profiling : Test in DMSO, methanol, or aqueous buffers (e.g., PBS) using UV-Vis spectroscopy to quantify solubility limits .
  • Stability studies : Monitor degradation via HPLC under varying pH, temperature, and light exposure .

Q. What are the primary applications of oxazolo[4,5-b]pyridine derivatives in medicinal chemistry?

Similar compounds show:

  • Fluorescent probe activity : For amyloid-β fibril detection (e.g., thieno[4,5-b]quinoxaline analogs) .
  • Antimicrobial potential : Structural analogs exhibit activity against Gram-positive bacteria and fungi .

Q. How can researchers troubleshoot low yields in the final coupling step of synthesis?

  • Optimize reaction conditions : Adjust temperature (e.g., 60–80°C for Buchwald-Hartwig amination), catalyst load (Pd(OAc)₂/Xantphos), or solvent (toluene/DMF) .
  • Monitor intermediates : Use TLC or LC-MS to identify unreacted starting materials or side products .

Advanced Research Questions

Q. What mechanistic insights explain the acid-catalyzed cyclization of oxazolo[4,5-b]pyridine derivatives?

The reaction likely proceeds via:

  • Protonation of the hydroxyl group in 2-amino-3-hydroxypyridine, enhancing electrophilicity.
  • Nucleophilic attack by the carbonyl oxygen, followed by dehydration to form the oxazole ring. Computational studies (DFT) could map transition states and activation energies .

Q. How can structural modifications enhance the compound’s bioavailability?

  • Derivatization : Introduce hydrophilic groups (e.g., -OH, -COOH) to improve solubility.
  • Prodrug strategies : Mask the dimethylamine group with enzymatically cleavable protecting groups (e.g., acetyl) .

Q. What computational tools are suitable for predicting biological targets of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger to screen against kinase or GPCR libraries, leveraging structural analogs (e.g., benzamide derivatives in ) .
  • QSAR models : Correlate substituent electronic properties (Hammett σ constants) with activity data from related compounds .

Q. How can conflicting NMR data for regioisomers be resolved?

  • 2D NMR (COSY, NOESY) : Assign coupling patterns and spatial proximities to distinguish between oxazolo[4,5-b] and [5,4-b] isomers .
  • X-ray crystallography : Resolve ambiguity via single-crystal analysis (e.g., as done for 4-nitrobenzoic acid analogs in ).

Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving brominated intermediates?

  • Ligand screening : Test phosphine (Xantphos) or N-heterocyclic carbene ligands to enhance Pd-catalyzed couplings .
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .

Q. How does the electron-withdrawing bromine substituent influence reactivity in nucleophilic aromatic substitution?

  • Activation of the aromatic ring : Bromine deactivates the ring, directing electrophiles to meta/para positions. Kinetic studies (e.g., competition experiments with Cl⁻/I⁻) can quantify relative rates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.